4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a benzyl group, a heptadecyl chain, and a thiazinane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of a benzyl halide with a heptadecylamine in the presence of a base to form the corresponding benzylamine. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
- 4-Amino-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione
- 4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
Uniqueness
4-Benzyl-3-heptadecyl-1lambda~6~,4-thiazinane-1,1-dione is unique due to its specific combination of a benzyl group, a long heptadecyl chain, and a thiazinane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
917837-12-8 |
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Molecular Formula |
C28H49NO2S |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
4-benzyl-3-heptadecyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C28H49NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-26-32(30,31)24-23-29(28)25-27-20-17-16-18-21-27/h16-18,20-21,28H,2-15,19,22-26H2,1H3 |
InChI Key |
BSVRKMDDSJWDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1CS(=O)(=O)CCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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